(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride
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Overview
Description
(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C10H9ClO4S and a molecular weight of 260.7 g/mol . This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
Chemistry: In chemistry, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals.
Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-3-oxo-2-benzofuran with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Mechanism of Action
The mechanism of action of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification .
Comparison with Similar Compounds
- (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl fluoride
- (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl bromide
Uniqueness: Compared to its analogs, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is unique due to its specific reactivity and stability. The chloride group provides a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZSQQWDKPMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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